2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-tert-butylcyclohexyl)acetamide
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Overview
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromo and methyl group, and an acetamide moiety linked to a tert-butyl cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination and Methylation: The pyrazole ring is then brominated and methylated using bromine and methyl iodide, respectively.
Acetamide Formation: The brominated and methylated pyrazole is then reacted with chloroacetyl chloride to form the acetamide intermediate.
Coupling with Tert-Butyl Cyclohexyl Group: Finally, the acetamide intermediate is coupled with tert-butyl cyclohexylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Chemical Research: Employed as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-1H-PYRAZOL-1-YL)ACETAMIDE
- 2-(5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
- N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE
Uniqueness
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[4-(TERT-BUTYL)CYCLOHEXYL]ACETAMIDE is unique due to the combination of the bromo and methyl substituents on the pyrazole ring and the presence of the tert-butyl cyclohexyl group. This unique structure may confer specific properties such as enhanced binding affinity to certain targets or improved stability under various conditions.
Properties
Molecular Formula |
C16H26BrN3O |
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Molecular Weight |
356.30 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(4-tert-butylcyclohexyl)acetamide |
InChI |
InChI=1S/C16H26BrN3O/c1-11-14(17)9-18-20(11)10-15(21)19-13-7-5-12(6-8-13)16(2,3)4/h9,12-13H,5-8,10H2,1-4H3,(H,19,21) |
InChI Key |
QNTZODWSULOMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NC2CCC(CC2)C(C)(C)C)Br |
Origin of Product |
United States |
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